2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid
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Overview
Description
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a propanoic acid backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid typically involves the nitration of a suitable precursor followed by a series of organic reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, as well as substituted phenylpropanoic acids .
Scientific Research Applications
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-phenylpropanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(4-Nitrophenyl)propanoic acid: Does not have the dimethyl groups, affecting its steric and electronic properties.
2,2-Dimethyl-3-(4-aminophenyl)-3-oxopropanoic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11NO5 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-3-5-8(6-4-7)12(16)17/h3-6H,1-2H3,(H,14,15) |
InChI Key |
YMCBQNHRKLRSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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